molecular formula C16H13N3O2 B4403776 3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B4403776
M. Wt: 279.29 g/mol
InChI Key: FGUATTYFXOXHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water.

Future Directions

There are several future directions for the study of 3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the study of its potential use as an anticancer agent. Additionally, further research can be conducted to explore its potential use as a fluorescent probe for detecting metal ions. Finally, the synthesis of analogs of this compound can be explored to improve its solubility and efficacy in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research. Its potential applications in various fields, including antimicrobial, antioxidant, and anticancer research, make it an attractive option for further study. With the continued exploration of its properties and potential applications, this compound may prove to be a valuable tool in scientific research.

Scientific Research Applications

3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

5-(4-prop-2-enoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-2-10-20-14-7-5-12(6-8-14)16-18-15(19-21-16)13-4-3-9-17-11-13/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUATTYFXOXHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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